3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride
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Overview
Description
3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride is a chemical compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are used in various pharmaceutical applications. This compound, in particular, has garnered interest due to its potential therapeutic properties and its role in scientific research.
Mechanism of Action
Target of action
The compound belongs to the class of benzimidazoles . Benzimidazoles are known to interact with a variety of targets, including enzymes, receptors, and ion channels. The specific target would depend on the exact structure and functional groups present in the compound.
Mode of action
The mode of action of benzimidazoles can vary widely. Some benzimidazoles act as enzyme inhibitors, while others may act as agonists or antagonists at various receptors . The exact mode of action would depend on the specific target and the nature of the interaction.
Biochemical pathways
Benzimidazoles can affect a variety of biochemical pathways depending on their specific targets. For example, if the compound targets an enzyme involved in a particular metabolic pathway, it could potentially disrupt that pathway and have downstream effects on other processes .
Pharmacokinetics
The pharmacokinetics of a compound refers to how it is absorbed, distributed, metabolized, and excreted (ADME). The pharmacokinetics of benzimidazoles can vary depending on their specific chemical structure and the route of administration .
Result of action
The result of the compound’s action would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in cellular metabolism to alterations in signal transduction pathways .
Action environment
The action of the compound can be influenced by various environmental factors, such as pH, temperature, and the presence of other molecules. These factors can affect the compound’s stability, its interaction with its target, and its overall efficacy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride typically involves the reaction of 6-chloro-1H-benzimidazol-2-one with 2-aminoethylamine. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is to use continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of automated purification systems can streamline the production process and ensure the consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or potassium thiocyanate.
Major Products Formed
Oxidation: N-oxides of the benzimidazole ring.
Reduction: Amino derivatives of the original compound.
Substitution: Various substituted benzimidazole derivatives, depending on the nucleophile used.
Scientific Research Applications
3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including its use as an antimicrobial or anticancer agent.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Comparison with Similar Compounds
Similar Compounds
Tryptamine: Shares a similar structure with an indole ring and an aminoethyl side chain.
Serotonin: A neurotransmitter with a similar indole structure.
Melatonin: Another indole derivative with a similar side chain.
Uniqueness
What sets 3-(2-Aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride apart from these similar compounds is the presence of the chlorine atom and the benzimidazole ring. These structural features confer unique chemical properties and biological activities, making it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
3-(2-aminoethyl)-6-chloro-1H-benzimidazol-2-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClN3O.ClH/c10-6-1-2-8-7(5-6)12-9(14)13(8)4-3-11;/h1-2,5H,3-4,11H2,(H,12,14);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXVGWVNQWZHBBX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)N2CCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11Cl2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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